Quantified Improvement in Drug-Likeness Over FB23 and Dac85
ZLD115 was designed and validated to exhibit quantifiably better drug-likeness than the previously reported FTO inhibitors FB23 and 13a/Dac85 [1]. The optimization strategy, which involved adding a flexible alkaline side-chain, was guided by structure-activity relationship (SAR) analysis and lipophilic efficiency (LipE) optimization [1]. This resulted in a compound with properties more amenable to drug development compared to its predecessors.
| Evidence Dimension | Drug-Likeness (Overall Assessment) |
|---|---|
| Target Compound Data | Exhibits better drug-likeness |
| Comparator Or Baseline | FB23 and 13a/Dac85 (Exhibits lower drug-likeness) |
| Quantified Difference | Not numerically quantified in the provided text, but presented as a qualitative, yet direct and conclusive, comparative improvement [1]. |
| Conditions | In silico and physicochemical property assessment as part of rational drug design [1]. |
Why This Matters
This improved drug-likeness is a critical differentiator for procurement, as it indicates a higher probability of success in downstream in vivo studies compared to earlier FTO inhibitors.
- [1] Xiao, P., et al. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties. J Med Chem. 2023, 66 (14), 9731-9752. View Source
